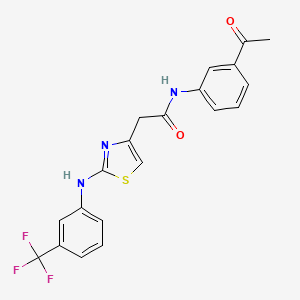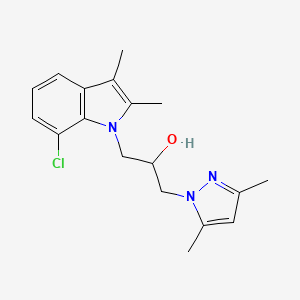
N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O3 and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aryl–Perfluoroaryl Stacking Interactions and Molecular Assemblies
Research on N,N′-diaryloxalamides, which are structurally related to the specified compound, highlights the significance of aryl–perfluoroaryl stacking interactions and hydrogen bonding in determining the structure of supramolecular assemblies. These interactions facilitate the formation of polymeric tapes and flat trimers, demonstrating the compound's potential in designing novel materials with specific molecular architectures (Piotrkowska et al., 2007).
Synthesis and Chemical Transformations
Innovative synthetic routes to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related precursors have been developed, showcasing the versatility of these compounds in chemical synthesis. These methodologies yield high-purity compounds that can be further functionalized for diverse applications (Mamedov et al., 2016).
Potential Biological Activities
Some derivatives of oxalamides, like N1-substituted-N2,N2-diphenyl oxalamides, have been synthesized and tested for their anticonvulsant activities. These studies indicate the potential of such compounds in developing new therapeutic agents with specific biological activities (Nikalje et al., 2012).
Molecular Interactions and Aggregation
Investigations into the interactions involving the 2,5-difluorobenzene group, part of the compound's structure, provide insights into the role of fluorine in molecular aggregation. These studies help understand how such compounds might be utilized in materials science and engineering for creating substances with desired physical properties (Mocilac et al., 2016).
Antipathogenic Properties
Thiourea derivatives, structurally related to the specified compound, have demonstrated significant antipathogenic activities, especially against biofilm-forming bacteria. This indicates the potential of N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide derivatives in developing new antimicrobial agents with specific mechanisms of action (Limban et al., 2011).
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3/c22-16-7-8-17(23)18(13-16)25-21(28)20(27)24-9-4-10-26-11-12-29-19(14-26)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRXFSSKEIZYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
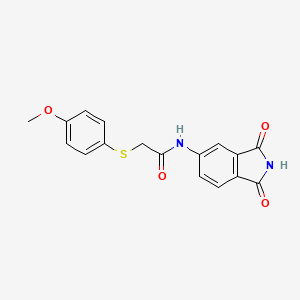
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)
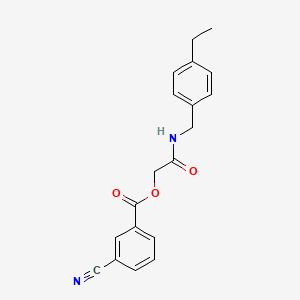
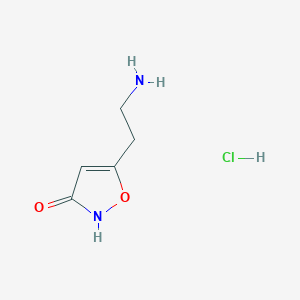

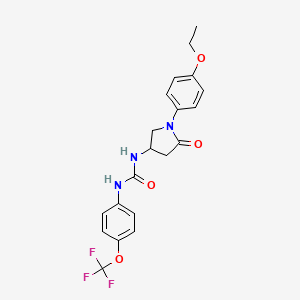
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)
![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)
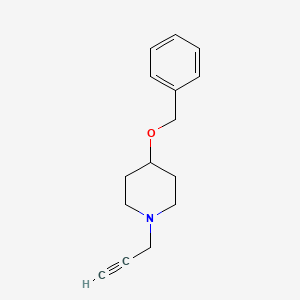
![(2,6-Difluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602874.png)
